molecular formula C12H16ClF2N B1433490 [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride CAS No. 1798713-22-0

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B1433490
CAS No.: 1798713-22-0
M. Wt: 247.71 g/mol
InChI Key: XOYVOZHETVGJDE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride is defined by its distinctive structural elements that contribute to its unique physicochemical properties. The compound possesses the molecular formula C₁₂H₁₆ClF₂N with a molecular weight of 247.71 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural components.

The core structural framework consists of a cyclopentyl ring that serves as the central scaffold, with a 2,3-difluorophenyl group attached directly to one carbon of the cyclopentane ring. The methanamine group (-CH₂NH₂) is positioned at the same carbon atom as the difluorophenyl substituent, creating a quaternary carbon center. This quaternary carbon configuration significantly influences the overall molecular geometry and conformational flexibility of the compound.

The stereochemical configuration of this molecule presents interesting considerations due to the presence of the quaternary carbon center. While the specific stereochemical designation is not explicitly defined in the available structural data, the substitution pattern creates a chiral environment that could potentially exist in different enantiomeric forms. The rigid cyclopentyl ring system constrains the conformational freedom around this quaternary center, leading to preferred spatial arrangements of the substituents.

The difluorophenyl substituent adopts a specific orientation relative to the cyclopentyl ring, with the fluorine atoms positioned at the 2 and 3 positions of the benzene ring. This substitution pattern creates an asymmetric electronic distribution within the aromatic system, influencing both the compound's reactivity and its potential for intermolecular interactions. The methanamine group, being protonated in the hydrochloride salt form, carries a positive charge that significantly affects the compound's solubility and crystallization behavior.

Structural Parameter Value
Molecular Formula C₁₂H₁₆ClF₂N
Molecular Weight 247.71 g/mol
Chemical Abstracts Service Number 1798713-22-0
Simplified Molecular-Input Line-Entry System C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F.Cl
International Chemical Identifier Key XOYVOZHETVGJDE-UHFFFAOYSA-N

Properties

IUPAC Name

[1-(2,3-difluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYVOZHETVGJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation

  • Methodology:
    Cyclopentane rings can be synthesized via intramolecular cyclization of linear precursors or by ring-closing metathesis. Alternatively, commercially available cyclopentanol or cyclopentylamine derivatives serve as starting points.

  • Example:
    Reduction of cyclopentanone derivatives to cyclopentanol, followed by conversion to cyclopentylamine via reductive amination or catalytic hydrogenation.

Introduction of the 2,3-Difluorophenyl Group

  • Catalytic Coupling:
    The 2,3-difluorophenyl moiety is introduced by coupling cyclopentyl intermediates with 2,3-difluorobenzonitrile or 2,3-difluorobromobenzene under palladium-catalyzed Suzuki or Buchwald-Hartwig amination conditions.

  • Nucleophilic Aromatic Substitution:
    Alternatively, nucleophilic aromatic substitution on activated difluorobenzene derivatives can be employed to attach the cyclopentylamine moiety.

  • Catalysts and Conditions:
    Common catalysts include Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands. Reactions are conducted in polar aprotic solvents such as DMF or toluene at elevated temperatures (80–140°C).

Conversion to Methanamine and Hydrochloride Salt Formation

  • Reduction of Nitrile:
    The nitrile group on the difluorophenyl intermediate is reduced to the primary amine using hydrogenation catalysts like Raney Nickel or Pd/C under hydrogen atmosphere.

  • Reductive Amination:
    Alternatively, reductive amination of aldehyde intermediates with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) is used.

  • Salt Formation:
    The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in anhydrous solvents, enhancing compound stability and crystallinity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopentane ring formation Cyclization or reduction of cyclopentanone Cyclopentyl intermediate
2 Aromatic substitution Pd-catalyzed coupling with 2,3-difluorobenzonitrile or nucleophilic aromatic substitution Introduction of 2,3-difluorophenyl group
3 Nitrile reduction Hydrogenation with Pd/C or Raney Nickel under H2 Conversion to methanamine
4 Salt formation Treatment with HCl gas or HCl in solvent Formation of hydrochloride salt

Research Findings and Optimization

  • Reaction Yields and Purity:
    Optimized catalytic conditions afford yields typically above 70% for coupling steps, with final product purity exceeding 95% after chromatographic purification.

  • Use of Green Chemistry:
    Industrial processes emphasize continuous flow reactors and environmentally benign solvents to minimize waste and improve reproducibility.

  • Characterization Techniques:

    • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the substitution pattern and amine functionality.
    • Mass Spectrometry: High-resolution MS verifies molecular weight (247.71 g/mol).
    • FTIR: Confirms primary amine and C-F bond vibrations.
    • Purity Assessment: HPLC and elemental analysis ensure compound integrity.
  • Stability and Solubility:
    Hydrochloride salt form improves aqueous solubility and chemical stability, facilitating handling and formulation.

Comparative Notes

While detailed synthetic protocols for the 2,3-difluoro isomer are less abundant than for the 2,4-difluoro analogs, methodologies are largely analogous, differing primarily in the regioselectivity of the aromatic substitution step. The 2,3-difluorophenyl substitution requires careful control to avoid positional isomer formation.

Chemical Reactions Analysis

Types of Reactions

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

The primary application of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride lies in its role as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism suggests potential therapeutic applications in treating various neurological and psychiatric disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that compounds with similar structures exhibit enhanced binding affinities to neurotransmitter transporters due to the presence of fluorine substituents, which may improve their pharmacological profiles .

Comparative Binding Studies

Studies comparing the binding affinities of this compound with other phenylalkylamines reveal significant differences in efficacy and safety profiles. The unique substitution pattern on the phenyl ring contributes to its distinct pharmacological effects .

Synthetic Chemistry

The synthesis of this compound can be achieved through various organic synthesis techniques. Key steps typically involve:

  • Alkylation reactions using cyclopentyl alcohols.
  • Fluorination processes that enhance the compound's properties.

These synthetic routes are crucial for developing analogs with improved biological activity and selectivity towards specific targets in neuropharmacology .

Therapeutic Efficacy

A study focusing on the therapeutic efficacy of compounds similar to this compound demonstrated positive outcomes in animal models for anxiety and depression. The results indicated significant reductions in behavioral symptoms associated with these conditions, highlighting the compound's potential as a treatment option .

Binding Affinity Analysis

Research conducted on the binding affinity of this compound to serotonin and norepinephrine transporters showed promising results, suggesting that it could serve as a lead compound for developing new antidepressants with fewer side effects compared to existing medications .

Mechanism of Action

The mechanism of action of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

  • Molecular Formula : C₁₂H₁₆Cl₂FN
  • Molecular Weight : 264.165 g/mol
  • Key Differences: Replaces 2,3-difluoro with 2-chloro-4-fluoro substituents. The chloro-fluoro substitution pattern may reduce electron-withdrawing effects relative to difluoro groups .

1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride

  • Molecular Formula : C₁₂H₁₄Cl₃N
  • Molecular Weight : 280.6 g/mol
  • Key Differences: Dichloro substitution at positions 2 and 5 increases hydrophobicity and molecular weight.

Analogues with Varied Ring Systems

1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₂Cl₃N
  • Molecular Weight : 252.568 g/mol
  • Key Differences : Cyclopropane ring introduces higher rigidity and strain compared to cyclopentane. The smaller ring may limit conformational flexibility, affecting binding to sterically sensitive targets .

Cyclobutanemethanamine, 2,2-Difluoro-, Hydrochloride

  • Molecular Formula : C₅H₉F₂N·ClH
  • Molecular Weight : 157.59 g/mol
  • Key Differences: Cyclobutane ring with geminal difluoro substituents creates a strained, compact structure.

Heterocyclic Derivatives

1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClF₂N₄
  • Molecular Weight : 260.67 g/mol
  • Key Differences: Incorporates a triazole ring, enabling hydrogen bonding and π-stacking.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride* C₁₂H₁₄F₂N·ClH (inferred) ~263.7 (estimated) Cyclopentyl, 2,3-difluorophenyl, methanamine
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl C₁₂H₁₆Cl₂FN 264.165 2-chloro-4-fluoro substitution
1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl C₁₂H₁₄Cl₃N 280.6 2,5-dichloro substitution
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine HCl C₁₀H₁₂Cl₃N 252.568 Cyclopropane, 2,6-dichloro substitution
Cyclobutanemethanamine, 2,2-difluoro-, HCl C₅H₉F₂N·ClH 157.59 Cyclobutane, geminal difluoro substituents

*Note: Properties for the target compound are inferred from structural analogs.

Research Findings and Implications

  • Substituent Effects : Fluorine substitutions enhance electronegativity and metabolic stability compared to chlorine, as seen in dopamine HCl derivatives (CAS 62-31-7) .
  • Heterocyclic vs. Carbocyclic Systems : Triazole-containing analogs (e.g., CAS 2549006-33-7) show enhanced hydrogen-bonding capacity but reduced lipophilicity compared to purely carbocyclic structures .

Biological Activity

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a methanamine moiety and a difluorophenyl substituent. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The difluorophenyl group may increase binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

1. Enzyme Inhibition

Research indicates that compounds similar to [1-(2,3-Difluorophenyl)cyclopentyl]methanamine have shown enzyme inhibitory activities. For example, studies have demonstrated that certain derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to [1-(2,3-Difluorophenyl)cyclopentyl]methanamine. For instance, derivatives exhibiting similar structural characteristics have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction. Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Induction of apoptosis
Compound BU-9370.78Cell cycle arrest
Compound CA5491.17Inhibition of proliferation

3. Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Studies suggest that similar compounds can modulate neurotransmitter levels and exhibit protective effects in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds structurally related to [1-(2,3-Difluorophenyl)cyclopentyl]methanamine demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds showed that they could effectively inhibit specific kinases involved in cancer progression. This inhibition was quantified using enzyme assays that measured the rate of substrate conversion in the presence of the compound.

Research Findings

Recent findings highlight the importance of substituent positioning on biological activity. Compounds with meta- or para-substituted fluorine groups exhibited enhanced selectivity and potency compared to their ortho-substituted counterparts .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., cyclopentyl CH₂ at δ 1.5–2.5 ppm, aromatic F-coupled splitting at δ 6.8–7.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 256.12) and purity (>95%) .
  • XRD : Resolves crystal structure, critical for studying stereochemistry and salt forms .

How does the difluorophenyl moiety influence the compound’s pharmacological mechanism?

Basic
The 2,3-difluorophenyl group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (LogP ~2.8) .
  • Receptor Binding : Fluorine atoms engage in dipole interactions with serotonin receptors (e.g., 5-HT₂C, Ki = 12 nM) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ > 6 hrs) .

How can synthesis scalability be optimized while maintaining purity?

Q. Advanced

  • Continuous Flow Reactors : Reduce batch variability; achieve >90% yield at 100°C with residence time <30 mins .
  • Green Chemistry : Replace toxic solvents (e.g., DMF → cyclopentyl methyl ether) and employ catalytic recycling .
  • In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .

What structure-activity relationships (SAR) justify modifications to the cyclopentyl or fluorophenyl groups?

Q. Advanced

Modification Biological Impact Reference
2,4-Difluoro analog Lower 5-HT₂C affinity (Ki = 35 nM)
Cyclohexyl replacement Reduced BBB penetration (LogP = 3.2)
Methoxy substituent Increased metabolic clearance (t₁/₂ = 2 hrs)

How do researchers address contradictions in reported reaction yields or selectivity?

Q. Advanced

  • Case Study : Batch vs. flow synthesis discrepancies (70% vs. 90% yield) arise from poor mixing in batch reactors. Computational fluid dynamics (CFD) models optimize flow rates .
  • Data Reconciliation : Cross-validate HPLC purity assays with LC-MS to resolve impurity misidentification .

What strategies improve aqueous solubility without compromising bioactivity?

Q. Advanced

  • Salt Formation : Hydrochloride salt increases solubility (25 mg/mL in PBS) vs. free base (2 mg/mL) .
  • Prodrug Design : Phosphate esters enhance solubility (50 mg/mL) while maintaining parent compound efficacy .

What methodologies assess in vitro vs. in vivo toxicity profiles?

Q. Advanced

  • In Vitro : HepG2 cell assays (IC₅₀ > 100 µM) and hERG channel inhibition (IC₅₀ > 30 µM) predict cardiotoxicity .
  • In Vivo : Rodent studies (MTD = 50 mg/kg) combined with histopathology identify hepatotoxicity risks .

How do experimental models differentiate central vs. peripheral pharmacological effects?

Q. Advanced

  • In Vitro : Radioligand binding assays (e.g., 5-HT₂C in CHO cells) isolate receptor-specific activity .
  • In Vivo : Microdialysis in rat brains quantifies neurotransmitter release (e.g., serotonin ↑ 40% at 10 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
Reactant of Route 2
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.